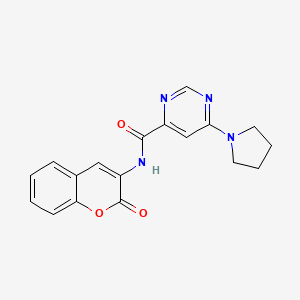

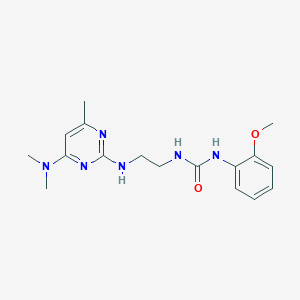

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

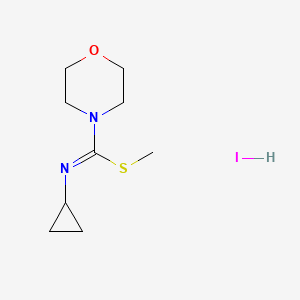

N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a chromenone ring. The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

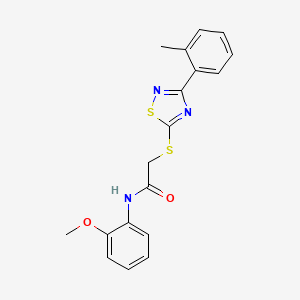

The synthesis of novel chromone-pyrimidine coupled derivatives, including structures similar to N-(2-oxo-2H-chromen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, highlights the application of green chemistry principles. These compounds are synthesized under solvent-free conditions using Triethyl ammonium sulphate [Et3NH][HSO4] as an eco-friendly catalyst, showcasing an efficient method with excellent yields, short reaction time, and mild conditions. The importance of chromone and pyrimidine heterocycles is underscored by their varied biological activities, leading to their use in pharmacophores combining both functionalities in a single molecule for enhanced therapeutic potential (Nikalje et al., 2017).

Biological and Pharmacological Applications

The research into chromone-pyrimidine derivatives extends to their biological activities. In one study, synthesized derivatives were evaluated for their in vitro antifungal and antibacterial activity, revealing specific compounds with potent antibacterial and antifungal properties comparable to standard drugs. Molecular docking studies and enzyme assays were conducted to predict the mode of action of these compounds, demonstrating their potential as oral drug candidates due to favorable ADMET parameters and non-cytotoxic nature in human cancer cell lines (Tiwari et al., 2018).

Another study elaborated on the synthesis of chromeno[2,3-d]pyrimidinone derivatives under solvent-free conditions, emphasizing the simplicity and eco-friendliness of this method. The compounds obtained showed promising antimicrobial activity, indicating the potential of such derivatives in developing new antimicrobial agents (Ghashang et al., 2013).

Material Science and Polymer Research

In material science, compounds with chromone structures have been used to synthesize aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibited good thermal properties and film-forming capabilities, alongside interesting UV-induced crosslinking behavior due to coumarin moieties, demonstrating applications in creating advanced materials with specific light-responsive properties (Nechifor, 2009).

Propiedades

IUPAC Name |

N-(2-oxochromen-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-17(13-10-16(20-11-19-13)22-7-3-4-8-22)21-14-9-12-5-1-2-6-15(12)25-18(14)24/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECZZRPQVINRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)